![molecular formula C18H26N2O5S B2580822 methyl 4-(N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate CAS No. 2034290-28-1](/img/structure/B2580822.png)
methyl 4-(N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate
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Overview
Description
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Tetrahydrofuran is a commonly used solvent in organic synthesis and a precursor to polymers.
Synthesis Analysis
Piperidine is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Tetrahydrofuran is a five-membered ring consisting of four carbon atoms and one oxygen.Chemical Reactions Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For piperidine, it is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .Scientific Research Applications
Metabolism and Analytical Characterization
- SCRAs, including derivatives similar to "methyl 4-(N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate," undergo extensive metabolic transformations. Studies have identified ester hydrolysis followed by mono-hydroxylation and N-dealkylation as significant metabolic pathways. These findings are crucial for toxicological screenings and understanding the pharmacokinetic profiles of these compounds (Richter et al., 2022).
Synthetic Approaches and Chemical Reactions
- Research on compounds structurally related to "methyl 4-(N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate" has led to the development of synthetic methodologies aimed at creating novel compounds with potential biological activity. For example, the creation of spiro[4.5]dec-2-enes incorporating 1,2,4-triazole, piperidine, and sulfonamide moieties demonstrates the versatility of synthetic routes to explore pharmacologically active substances (Dalloul et al., 2017).
Antimicrobial Activity
- The antimicrobial activity of compounds structurally related to "methyl 4-(N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate" has been investigated, revealing significant potential against a range of bacterial and fungal pathogens. This highlights the possibility of developing new antimicrobial agents from similar structures (Vinaya et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 4-[[1-(oxolan-3-yl)piperidin-4-yl]methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-24-18(21)15-2-4-17(5-3-15)26(22,23)19-12-14-6-9-20(10-7-14)16-8-11-25-13-16/h2-5,14,16,19H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMUEGSILBKENB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate |
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